[2-(2-Chloroethoxy)ethyl]trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,3)7-6-9-5-4-8/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKVDPROADOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Chloroethoxy Ethyl Trimethylsilane
Precursor Selection and Strategic Bond Formation
The molecular architecture of [2-(2-Chloroethoxy)ethyl]trimethylsilane necessitates the careful selection of starting materials that provide the trimethylsilylethyl and the 2-chloroethoxy moieties, which are then joined by an ether bond.
The logical disconnection of the target molecule points towards two primary precursor classes: a trimethylsilane-containing alcohol and a halo-substituted ethanol (B145695) derivative.
Trimethylsilane Precursor : The most common and logical choice for introducing the trimethylsilylethyl group is 2-(trimethylsilyl)ethanol (B50070) . This alcohol provides the silicon-containing fragment and a hydroxyl group that can be deprotonated to form a nucleophilic alkoxide.
Chloroethanol Derivatives : To introduce the 2-chloroethoxy portion, a reactive electrophile is required. Suitable precursors include 1-bromo-2-chloroethane (B52838) and 1,2-dichloroethane . The choice between these is often dictated by reactivity and selectivity considerations. 1-bromo-2-chloroethane is generally more reactive due to the better leaving group ability of bromide compared to chloride, which can facilitate the desired substitution reaction under milder conditions. wikipedia.orgfrancis-press.com
The strategic bond formation is the creation of the ether linkage, typically via a nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This involves the reaction of the alkoxide derived from 2-(trimethylsilyl)ethanol with the electrophilic carbon of the chloroethanol derivative.
The Williamson ether synthesis stands as the most prominent and versatile method for constructing the ether bond in this compound. wikipedia.orgbyjus.com This reaction involves the following key steps:
Deprotonation of the Alcohol : The 2-(trimethylsilyl)ethanol is treated with a strong base to form the corresponding sodium or potassium alkoxide, sodium 2-(trimethylsilyl)ethoxide . Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which irreversibly deprotonate the alcohol. masterorganicchemistry.com
Nucleophilic Attack : The resulting alkoxide acts as a potent nucleophile and attacks the electrophilic carbon of the chloroethanol derivative (e.g., 1-bromo-2-chloroethane). This attack proceeds via an SN2 pathway, leading to the displacement of the halide leaving group and the formation of the desired ether linkage. wikipedia.org
The general reaction scheme can be represented as:
(CH₃)₃SiCH₂CH₂OH + Base → (CH₃)₃SiCH₂CH₂O⁻Na⁺ (CH₃)₃SiCH₂CH₂O⁻Na⁺ + BrCH₂CH₂Cl → (CH₃)₃SiCH₂CH₂OCH₂CH₂Cl + NaBr
An alternative, though less common, approach could involve the reaction of a sodium 2-chloroethoxide with a (2-haloethyl)trimethylsilane. However, the former strategy is generally preferred due to the ready availability of the precursors.
Optimized Laboratory Synthesis Protocols
The successful laboratory synthesis of this compound hinges on the optimization of reaction conditions to maximize the yield of the desired ether and minimize the formation of byproducts.
The Williamson ether synthesis is sensitive to reaction conditions, and careful control is necessary for optimal outcomes.
Anhydrous Conditions : It is crucial to carry out the reaction under anhydrous (dry) conditions. The presence of water can protonate the highly reactive alkoxide, quenching the nucleophile and reducing the yield. francis-press.com Additionally, water can react with the base (e.g., NaH). Therefore, all glassware should be thoroughly dried, and anhydrous solvents must be used.
Solvent Systems : The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen anion, without participating in hydrogen bonding that would stabilize the nucleophile and reduce its reactivity. numberanalytics.com Commonly used solvents include:
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
The following table illustrates the effect of different solvent systems on the yield of Williamson ether synthesis for related compounds.
| Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| THF | NaH | 60-70 | 75-85 |
| DMF | NaH | 25-50 | 80-90 |
| DMSO | KOtBu | 25-50 | 85-95 |
Data compiled from analogous Williamson ether synthesis reactions.
Temperature : The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also promote side reactions, particularly elimination. wikipedia.org A typical temperature range for this type of synthesis is between 50-100°C. byjus.com The optimal temperature needs to be determined empirically to balance reaction speed and selectivity.
To improve the efficiency and yield of the Williamson ether synthesis, various catalytic systems can be employed.
Phase Transfer Catalysis (PTC) : This technique is particularly useful when dealing with reactants in different phases (e.g., a solid alkoxide and a liquid alkyl halide). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide anion into the organic phase where the reaction occurs. wikipedia.orgnumberanalytics.com This can lead to increased reaction rates and higher yields, even under milder conditions. numberanalytics.com
The table below shows a comparison of yields with and without a phase transfer catalyst for a representative Williamson ether synthesis.
| Catalyst | Base | Solvent | Yield (%) |
| None | NaOH | Toluene | 45 |
| Tetrabutylammonium Bromide | NaOH | Toluene | 85 |
| 18-Crown-6 | KOH | Toluene | 92 |
Data based on representative phase-transfer catalyzed Williamson ether syntheses.
Iodide Catalysis : In cases where a less reactive alkyl chloride is used as the precursor, the addition of a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide) can be beneficial. The iodide ion can undergo a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ, which then reacts more readily with the alkoxide. byjus.com
A primary challenge in the synthesis of this compound via the Williamson method is the potential for side reactions, which can lower the yield of the desired product.
Elimination Reactions : The alkoxide base can induce an E2 elimination reaction with the haloalkane, leading to the formation of an alkene byproduct. This is particularly problematic with secondary and tertiary alkyl halides. wikipedia.orgyoutube.com To favor the desired SN2 substitution over E2 elimination, it is crucial to use a primary haloalkane like 1-bromo-2-chloroethane. masterorganicchemistry.com
Minimizing Byproducts :
Choice of Halide : Using 1-bromo-2-chloroethane offers a more reactive site for substitution (the carbon attached to bromine) while the less reactive chloro group remains for the final product structure.
Controlled Addition : Slow, controlled addition of the alkyl halide to the solution of the alkoxide can help to maintain a low concentration of the electrophile, which can disfavor side reactions.
Temperature Control : Maintaining the lowest effective temperature for the reaction can also help to suppress the elimination pathway, as elimination reactions often have a higher activation energy than substitution reactions.
Purification : After the reaction is complete, careful purification, typically by distillation or column chromatography, is necessary to separate the desired product from any unreacted starting materials and byproducts.
By carefully selecting precursors and optimizing reaction conditions, including the use of appropriate solvents and catalysts, the synthesis of this compound can be achieved with good to excellent yields.
Scalable Production Considerations (Excluding Industrial Production Details)
When transitioning from benchtop synthesis to larger-scale production for research purposes, several factors related to the synthetic methodology of this compound must be considered. These considerations focus on enhancing the efficiency, economic feasibility, and safety of producing gram-to-kilogram quantities required for extensive research and development, without delving into industrial-scale manufacturing processes. Key areas of focus include the optimization of reaction parameters for improved yields and cost-effectiveness, as well as the exploration of advanced reactor technologies like flow chemistry to overcome the limitations of traditional batch processing.
Process Efficiency and Economic Viability at Research Scale
The process efficiency and economic viability of synthesizing this compound at the research scale are heavily dependent on the chosen synthetic route, reaction conditions, and the cost of materials. The primary method for its synthesis involves the silylation of 2-(2-chloroethoxy)ethanol (B196239) with a suitable trimethylsilylating agent.
Reaction Efficiency: The efficiency of the silylation reaction is influenced by several factors, including the choice of silylating agent, solvent, catalyst or base, reaction temperature, and time. numberanalytics.comnumberanalytics.com Common silylating agents include trimethylchlorosilane (TMSCl), which is often used with a base like triethylamine (B128534) or imidazole (B134444) to neutralize the HCl byproduct. researchgate.netwikipedia.org Other more reactive but also more expensive reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com While these can offer higher yields and milder reaction conditions, their cost may be prohibitive for large-scale research synthesis.
| Parameter | Method A: TMSCl/Imidazole | Method B: BSA | Impact on Research-Scale Viability |
| Reagent Cost | Lower | Higher | TMSCl is more economical for producing larger research quantities. researchgate.net |
| Reaction Conditions | Often requires base, moderate temperatures. wikipedia.org | Can be run neat or in solvent, often at room temperature. researchgate.net | Milder conditions with BSA can save energy costs, but reagent cost is the dominant factor. |
| Workup/Purification | Requires filtration of salt byproduct, followed by distillation. | Byproducts are volatile (acetamide), simplifying purification. sigmaaldrich.com | Simplified workup with BSA can reduce labor time and solvent usage. |
| Typical Yields | Generally good to high, but can be sensitive to conditions. | Often quantitative or near-quantitative. sigmaaldrich.com | Higher, more reliable yields with BSA may justify its cost for smaller, high-value syntheses. |
| Overall Efficiency | Good, but waste generation (salt) is a factor. | Excellent atom economy and process efficiency. | BSA offers higher efficiency but at a significantly higher cost, making TMSCl preferable for scale-up. |
Reactor Design and Flow Chemistry Approaches for Synthesis
The choice of reactor technology can significantly impact the scalability, safety, and efficiency of synthesizing this compound. While traditional batch reactors are common in research labs, continuous flow chemistry offers several advantages for producing this compound in larger quantities. rsc.orgtue.nl
Batch Reactor Considerations: For research-scale production in batch reactors (typically round-bottom flasks), key considerations include efficient stirring to ensure homogeneity, and adequate temperature control, especially during the exothermic addition of reagents like thionyl chloride (if preparing the precursor) or trimethylchlorosilane. researchgate.netorgsyn.org As the scale increases, surface-area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to side reactions or safety hazards. uotechnology.edu.iq
Flow Chemistry Approaches: Continuous flow chemistry mitigates many of the challenges associated with scaling up batch reactions. researchgate.net In a flow system, reactants are continuously pumped through a heated or cooled tube or microreactor. mit.edu This setup offers superior heat and mass transfer, precise control over reaction time (residence time) and temperature, and enhanced safety by minimizing the volume of hazardous material being reacted at any given moment. rsc.orgacs.org
For the silylation step in the synthesis of this compound, a flow reactor could consist of a simple tube reactor where streams of 2-(2-chloroethoxy)ethanol with a base and the silylating agent are mixed at a T-junction before entering the heated reactor coil. mit.edu The product stream emerging from the reactor can then be collected or directed into a subsequent in-line purification module. The use of packed-bed reactors containing a solid-supported catalyst or base could further simplify the process by eliminating the need for a downstream separation of the catalyst. acs.org This approach can lead to higher throughput and more consistent product quality compared to batch processing. cardiff.ac.uk
| Feature | Batch Reactor | Flow Reactor | Significance for Synthesis of this compound |
| Heat Transfer | Poor; decreases as scale increases. uotechnology.edu.iq | Excellent; high surface-area-to-volume ratio. rsc.org | Silylation can be exothermic; superior heat control in flow reactors enhances safety and reduces side products. |
| Mass Transfer | Dependent on stirring efficiency. | Highly efficient due to small channel dimensions. | Ensures rapid mixing of reactants, leading to faster reaction rates and more uniform product formation. |
| Safety | Larger quantities of reagents handled at once. | Small reaction volume at any given time minimizes risk. researchgate.net | Safer handling of potentially reactive intermediates and reagents when producing gram-to-kilogram quantities. |
| Scalability | "Scaling up" can be unpredictable and require re-optimization. cardiff.ac.uk | "Scaling out" by running the system for longer or using parallel reactors. rsc.org | More straightforward and predictable path to producing larger quantities for research needs. |
| Process Control | Parameters like temperature can fluctuate. | Precise control over residence time, temperature, and stoichiometry. acs.org | Allows for fine-tuning of the silylation reaction to maximize yield and purity. |
Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethoxy Ethyl Trimethylsilane
Reactivity of the Chlorinated Ethoxy Moiety
The chloroethoxy portion of the molecule contains a primary alkyl chloride, a classic electrophilic center susceptible to a variety of reactions. The presence of the ether oxygen and the neighboring trimethylsilyl (B98337) group, however, significantly modulates its reactivity compared to a simple chloroalkane.
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The carbon atom bonded to chlorine is an electrophilic site, making it a target for nucleophiles. gacbe.ac.in Nucleophilic substitution can proceed via either a bimolecular (SN2) or a unimolecular (SN1) pathway, with the specific mechanism being heavily influenced by the reaction conditions and the substrate's structure.
For a primary alkyl chloride such as the one in [2-(2-Chloroethoxy)ethyl]trimethylsilane, the SN2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemical configuration at the reaction center. gacbe.ac.in The rate of an SN2 reaction is dependent on the concentration of both the substrate and the incoming nucleophile. gacbe.ac.in Strong nucleophiles are typically required to facilitate this reaction. acsgcipr.org
Conversely, the SN1 pathway, which involves the formation of a carbocation intermediate, is generally disfavored for primary halides due to the instability of primary carbocations. quora.com However, the presence of the silicon atom beta to the developing positive charge can exert a stabilizing influence, a phenomenon known as the β-silicon effect. soci.org This stabilization could potentially make an SN1-like pathway more accessible than in typical primary alkyl halides.
Elimination Reactions to Form Olefinic Species
In the presence of a strong, non-nucleophilic base, alkyl halides can undergo elimination reactions to form alkenes. crunchchemistry.co.uk For this compound, an E2 (bimolecular elimination) reaction would be the most probable pathway, as it is a primary halide. crunchchemistry.co.ukyoutube.com This concerted, one-step mechanism involves the base abstracting a proton from the carbon adjacent (β-position) to the carbon bearing the chlorine, with the simultaneous formation of a double bond and departure of the chloride ion. iitk.ac.in The expected product of such a reaction would be trimethyl(2-vinyloxyethyl)silane. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. crunchchemistry.co.uk
The presence of a silicon atom at the β-position is known to facilitate elimination reactions. acs.org This is a key feature of organosilicon chemistry, often referred to as β-elimination, where the formation of a stable silicon-containing byproduct drives the reaction. libretexts.org These reactions can proceed under milder conditions than their non-silylated counterparts.
| Elimination Pathway | Base Requirement | Key Feature for this compound | Probable Product |
| E2 | Strong, sterically hindered base | Concerted removal of H and Cl | Trimethyl(2-vinyloxyethyl)silane |
| E1 | Weak base, ionizing solvent | Unlikely due to primary halide, but carbocation stabilized by β-Si | Trimethyl(2-vinyloxyethyl)silane |
Radical Reactions and Mechanistic Pathways
The carbon-chlorine bond can also undergo homolytic cleavage to generate radical intermediates. Silyl (B83357) radicals, often generated from silicon hydrides like tris(trimethylsilyl)silane, are effective at abstracting halogen atoms from alkyl halides. researchgate.netnih.gov This halogen-atom transfer process would generate an alkyl radical on the ethoxy chain.
This carbon-centered radical could then participate in various subsequent transformations, such as reacting with other radical species or undergoing rearrangement. The field of metallaphotoredox catalysis has utilized silyl radicals to activate alkyl halides for cross-coupling reactions, highlighting the utility of this approach. nih.gov
Transformations Involving the Trimethylsilyl Group
The trimethylsilyl (TMS) group is not merely a passive spectator in the molecule's reactivity. It is a functional group in its own right, known primarily for its role as a protecting group that can be cleaved under specific conditions. wikipedia.org
Desilylation Reactions and Conditions for Selective Cleavage
The carbon-silicon bond in the trimethylsilyl group can be selectively cleaved, a process known as desilylation. This reaction is fundamental to the use of silyl groups as protecting agents in organic synthesis. harvard.edu The cleavage is most commonly achieved using fluoride (B91410) ions or acidic conditions. nih.govchem-station.com The exceptional strength of the silicon-fluorine bond (approx. 142 kcal/mol) provides a powerful thermodynamic driving force for fluoride-mediated desilylation. chem-station.com
A variety of reagents can be employed for this purpose, with the choice of reagent allowing for chemoselectivity. This selectivity is crucial when other functional groups are present in the molecule. For instance, it is possible to cleave a silyl ether in the presence of other acid-sensitive groups by carefully selecting the reaction conditions. psu.edu In the context of this compound, the goal would be to cleave the C-Si bond without affecting the C-Cl bond. Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used, but their basicity can sometimes promote side reactions like elimination. chem-station.com Milder conditions, such as using catalytic trimethylsilyl bromide in methanol, have been shown to cleave various silyl ethers chemoselectively. psu.edu
The table below summarizes common conditions for the deprotection of silyl ethers, which serve as a good proxy for the cleavage of the related C-Si bond in the target molecule. wikipedia.orggelest.com
| Reagent/Condition | Description | Selectivity/Notes |
| Tetrabutylammonium Fluoride (TBAF) | Most common fluoride source; used in solvents like THF. harvard.edu | Highly effective but basic; can cause side reactions. Buffered systems (e.g., TBAF/acetic acid) can mitigate basicity. chem-station.com |
| Hydrofluoric Acid (HF) | Used in pyridine (B92270) (HF-Pyridine) or acetonitrile. harvard.edu | Highly effective but corrosive. Can be selective based on steric hindrance of the silyl group. |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Anhydrous source of fluoride. | Useful for sensitive substrates where water must be excluded. harvard.edu |
| Aqueous/Alcoholic Acid (e.g., HCl, AcOH) | Protic acids can protonate the ether oxygen, facilitating cleavage. | Less common for robust C-Si bonds but effective for silyl ethers. Stability follows the trend: TMS < TES < TBS < TIPS. wikipedia.org |
| Lewis Acids (e.g., BF₃·OEt₂, BCl₃) | Can coordinate to the oxygen and facilitate C-O or Si-O bond cleavage. | Can offer high selectivity depending on the Lewis acid and substrate. psu.edu |
Rearrangement Processes Involving Silicon
One possibility is an eliminative rearrangement involving a β-silyl carbanion. rsc.org If conditions were to favor the formation of a carbanion on the carbon atom adjacent to the silicon (for example, through deprotonation), a rearrangement involving migration of the silicon group could occur. Additionally, radical-induced migrations of groups from silicon to an adjacent carbon radical have been documented, particularly with aryl groups, showcasing the mobility of substituents on silicon under certain mechanistic conditions. acs.org These types of rearrangements, while more esoteric, highlight the rich and complex chemistry available to functionalized organosilanes.
Interaction with Lewis Acids and Bases
The interaction of this compound with Lewis acids and bases is characterized by the presence of multiple potential coordination sites. The ether oxygen atom possesses lone pairs of electrons, making it a Lewis basic site capable of coordinating to Lewis acids. This interaction is the crucial first step in acid-catalyzed cleavage reactions.
Conversely, the silicon atom can exhibit Lewis acidic character. While the Lewis acidity of simple tetraalkylsilanes is generally weak, it can be significantly enhanced by the presence of electron-withdrawing groups or through activation by other reagents. nih.gov For instance, the interaction of halosilanes with strong Lewis acids like aluminum bromide can form highly polar donor-acceptor complexes. researchgate.net In the context of this compound, while the silicon atom itself is not highly electrophilic, its reactivity can be modulated. Furthermore, some chlorosilane compounds are known to possess both reducing and Lewis acid properties, which can mediate reactions like reductive etherification. acs.org
Lewis bases can also play a critical role, not just as reactants but as catalysts. The silylation of alcohols, a related process, is often catalyzed by Lewis bases like 4-N,N-dimethylaminopyridine (DMAP). acs.org In the case of the title compound, a strong Lewis base could potentially interact with the silicon atom, particularly if a reaction pathway involving a pentavalent silicon intermediate is accessible, similar to the mechanism of fluoride-mediated cleavage. stackexchange.comorganic-chemistry.org The concept of a Lewis base activating a weak Lewis acid has been demonstrated where a chiral phosphoramide (B1221513) activates silicon tetrachloride for catalytic aldol (B89426) reactions. acs.org
| Interacting Species | Site of Interaction on Substrate | Type of Interaction | Potential Outcome |
| Lewis Acid (e.g., H⁺, BF₃, AlCl₃) | Ether Oxygen | Coordination (Lewis Acid-Base Adduct) | Activation of the ether linkage for cleavage. |
| Lewis Acid (e.g., strong activators) | Silicon Atom | Coordination/Complexation | Enhancement of electrophilicity at silicon. nih.gov |
| Lewis Base (e.g., DMAP, Phosphoramide) | Silicon Atom | Catalysis/Activation | Potential formation of hypervalent silicon species. acs.orgacs.org |
Ether Linkage Stability and Cleavage Mechanisms
The stability of the ether bond in this compound is highly dependent on the chemical environment, particularly the pH.
Ethers are generally stable but can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. organic-chemistry.org The cleavage of the C–O bond is an acid-catalyzed nucleophilic substitution reaction. echemi.com The mechanism proceeds via two main pathways, SN1 or SN2, depending on the structure of the ether. echemi.comzmsilane.com
For this compound, both carbons flanking the ether oxygen are primary. The reaction is initiated by the protonation of the ether oxygen by a strong acid, which creates a good leaving group (an alcohol). zmsilane.com Subsequently, a nucleophile (e.g., a halide ion) attacks one of the adjacent carbon atoms. Given that both are primary carbons, the cleavage is expected to proceed via an SN2 mechanism. zmsilane.com The nucleophile will attack the sterically less hindered carbon atom. In this symmetrical-looking ether, electronic effects from the chloro and silyl groups could influence the regioselectivity of the attack.
General Mechanism:
Protonation: The ether oxygen is protonated by the strong acid.
Nucleophilic Attack (SN2): The conjugate base of the acid (a nucleophile like Br⁻) attacks one of the primary carbons adjacent to the oxonium ion, displacing an alcohol as the leaving group.
Ether linkages, including silyl ethers, are generally stable towards many bases. organic-chemistry.org However, specific reagents can effect cleavage. While strong bases like organolithium compounds can cleave ethers, often by deprotonation at the α-position, a more relevant reaction for the silyl-containing portion of this molecule is fluoride-mediated cleavage. echemi.com
The silicon-oxygen bond is susceptible to cleavage by fluoride ions, such as those from tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org This process is not a cleavage of the ether's C-O bond in the traditional sense but rather the Si-O bond if the molecule were considered a silyl ether. In the case of this compound, which is an alkylsilane, the ether linkage itself (C-O-C) would be resistant to fluoride. However, if the structure were a (trimethylsilyloxy)ethane derivative, the Si-O bond would be the primary site of attack. The high strength of the silicon-fluorine (Si-F) bond provides a strong thermodynamic driving force for this reaction. libretexts.org The mechanism is thought to proceed through a hypervalent, pentacoordinate silicon intermediate. stackexchange.comorganic-chemistry.org
| Condition | Linkage Targeted | Mechanism | Expected Outcome |
| Strong Acid (e.g., HBr, HI) | C-O-C (Ether) | SN2 | Cleavage to form alcohols and alkyl halides. zmsilane.com |
| Strong Base (e.g., BuLi) | C-H (α to ether) | Deprotonation/Elimination | Generally stable, but potential for decomposition. echemi.com |
| Fluoride Source (e.g., TBAF) | C-O-C (Ether) | No direct reaction | The ether C-O-C linkage is stable to fluoride. |
Multi-Functional Group Reactivity and Chemoselectivity Studies
The presence of three distinct functional moieties offers the potential for selective chemical transformations, which is a key challenge in synthetic chemistry.
Chemoselectivity would be governed by the choice of reagents and reaction conditions.
Chloro Center: The primary alkyl chloride is a classic electrophilic site susceptible to nucleophilic substitution (SN2) reactions. Reagents like azides, cyanides, or amines could displace the chloride without affecting the ether or silyl groups under neutral or basic conditions. This represents a reliable method for selective functionalization.
Ether Center: As discussed, the ether linkage is relatively inert but can be selectively cleaved under strong acid catalysis. organic-chemistry.org This provides an orthogonal strategy compared to reactions at the chloro center.
Silyl Center: The trimethylsilyl group is generally robust. However, the Si-C bond can be cleaved under specific conditions. More importantly, the entire [2-(trimethylsilyl)ethyl] group is related to silyl ether protecting groups, which are known to be cleaved under acidic conditions or with fluoride ions. stackexchange.comwikipedia.org The selective cleavage of silyl ethers in the presence of other functional groups is a well-established field, with reactivity depending heavily on the steric bulk of the silyl group and the specific acidic or fluoride reagent used. stackexchange.comorganic-chemistry.orgresearchgate.net While the title compound is not a silyl ether, the principles of Si-C bond lability in related systems suggest this as a potential, albeit challenging, site for selective reaction.
| Target Site | Reagent Type | Conditions | Potential Reaction |
| Chloro Group | Nucleophiles (e.g., N₃⁻, CN⁻, R₂NH) | Neutral / Basic | SN2 Substitution |
| Ether Linkage | Strong Protic Acids (e.g., HBr, HI) | Acidic, Heat | Ether Cleavage |
| Silyl Group | Strong Acid / Fluoride Source | Specific | Si-C bond cleavage (less common) |
The multi-functional nature of this compound makes it a candidate for tandem or cascade reactions, where a single reaction event triggers subsequent transformations within the same molecule. For instance, a tandem desilylation and SNAr reaction has been reported for aryl silyl ethers. organic-chemistry.org
For the title compound, one could envision a scenario where nucleophilic substitution of the chloride ion creates a new functional group that could then participate in an intramolecular reaction. For example, conversion of the chloride to an amine could be followed by an intramolecular cyclization, possibly involving the ether linkage or the silyl group under specific catalytic conditions. Another possibility involves surface-triggered tandem reactions, as demonstrated with cyclic azasilanes, where a ring-opening reaction exposes a functional group for a subsequent coupling step. gelest.comresearchgate.net While no specific tandem reactions for this compound are prominently documented, its structure suggests a rich potential for such processes in synthetic design.
Applications in Advanced Organic Synthesis and Materials Science Research
[2-(2-Chloroethoxy)ethyl]trimethylsilane as a Synthetic Reagent
As a synthetic reagent, the utility of this compound is centered on the distinct reactivity of its two ends. The trimethylsilyl (B98337) (TMS) group is generally characterized by its chemical inertness and large molecular volume, while the terminal chloro group provides a reactive site for nucleophilic substitution.
Introduction of Functionalized Organosilicon Moieties
This compound can serve as a reagent for introducing the -(CH2)2O(CH2)2Si(CH3)3 moiety into various molecular structures. The terminal chlorine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the attachment of this functionalized chain to substrates such as alcohols, phenols, or amines.
This functionality is analogous to how other chloro-terminated compounds are used as building blocks. For instance, the related key building block, N-[2-(2-chloroethoxy)ethyl]acetamide, is employed in the synthesis of complex polyaza-crown compounds by reacting its chloro group with amines. Similarly, this compound offers a pathway to introduce a flexible, silicon-containing ether chain, which can modify the steric and electronic properties of a target molecule.
Precursor for Complex Molecular Architectures
The bifunctional nature of this compound makes it a potential precursor for creating more complex molecules. The reactive chloride can be used in a variety of coupling reactions to build larger molecular frameworks. While specific examples for this exact compound are limited in readily available literature, the strategy is a cornerstone of organic synthesis.
For example, syntheses of imaging agents have utilized 2-(2-chloroethoxy)ethanol (B196239) as a starting material to construct elaborate molecular structures. By analogy, this compound could be used to synthesize target molecules where a lipophilic, bulky trimethylsilylethoxyethyl group is desired for influencing properties like solubility or bioavailability. The synthesis of cyclic polymers with specific functionalities, such as a degradable disulfide bond, often relies on bifunctional linear polymers that are cyclized, a process that can be initiated with specialized precursors.
Role in Protecting Group Strategies
In organic synthesis, various organosilicon groups are widely used as protecting groups for functional groups like alcohols, amines, and carboxylic acids. Common examples include the trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and the [2-(trimethylsilyl)ethoxy]methyl (SEM) groups.
However, this compound itself is not typically employed as a protecting group. Its structure, which features a reactive alkyl chloride, makes it a reagent for alkylation rather than a stable, reversible protecting moiety. Protecting groups are designed to be robust under certain reaction conditions and easily removable under others. The carbon-chlorine bond in this compound is intended for reaction, not for temporary protection.
Instead, it can be viewed as a reagent used to install a specific ether linkage, similar to how 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is used to protect alcohols by forming an SEM ether. The key difference is that the reaction with this compound results in a permanent modification unless a subsequent reaction targets the newly formed bond or the TMS group.
| Compound | Chemical Formula | Primary Application | Reactive Site for Application |
|---|---|---|---|
| This compound | (CH₃)₃SiCH₂CH₂OCH₂CH₂Cl | Synthetic Building Block | Alkyl Chloride (C-Cl) |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | (CH₃)₃SiCH₂CH₂OCH₂Cl | Protecting Group Reagent | Chloromethyl Ether (O-CH₂-Cl) |
| 2-(Trimethylsilyl)ethyl chloroformate (Teoc-Cl) | (CH₃)₃SiCH₂CH₂OCOCl | Protecting Group Reagent | Chloroformate (O-CO-Cl) |
| Trimethylsilyl chloride (TMS-Cl) | (CH₃)₃SiCl | Protecting Group Reagent / Silylating Agent | Silicon Chloride (Si-Cl) |
Contributions to Polymer and Material Science Research
In material science, organosilanes are crucial for creating new polymers and modifying surfaces to achieve desired properties like hydrophobicity or biocompatibility.
Incorporation into Polymer Backbones or Side Chains (excluding commercial products)
While direct polymerization of this compound is not documented, its structure allows for its potential incorporation into polymers through grafting reactions. The terminal chloride can be used to attach the molecule as a side chain onto a pre-existing polymer backbone that contains nucleophilic sites. This would functionalize the polymer with trimethylsilyl groups, which could alter its surface energy, solubility, and thermal properties.
Copolymerization is a common strategy to modify the characteristics of a polymer. For example, a monomer containing the (trimethylsilyl)ethoxyethyl group could be synthesized from this compound and then copolymerized with other monomers to create materials with tailored properties. This approach is used in techniques like atom transfer radical polymerization (ATRP) to create well-defined polymer brushes on surfaces.
Surface Modification of Inorganic Materials
The modification of inorganic surfaces, such as silica, metal oxides, and glass, is a major application of organosilane chemistry. These modifications can tailor surface properties for applications ranging from chromatography to hydrophobic coatings.
Typically, surface modification involves organosilanes with hydrolyzable groups on the silicon atom, such as alkoxy (e.g., methoxy, ethoxy) or chloro groups. These groups react with surface hydroxyls (e.g., Si-OH on silica) to form stable, covalent Si-O-Surface bonds.
This compound, with its stable trimethylsilyl group, is not suitable for this conventional surface grafting mechanism because the Si-C bonds of the TMS group are not hydrolyzable. However, it could potentially be used to modify surfaces through alternative, multi-step methods:
Pre-functionalization of the Surface: The inorganic surface could first be modified with a layer of molecules containing a nucleophilic group (e.g., an amine). This nucleophilic surface could then react with the chloro- end of this compound to anchor the molecule.
Polymer Grafting: A polymer could be grafted onto the surface first, followed by a secondary reaction to attach the silane (B1218182) as a side chain, as described in the section above.
Precursor for Silicon-Containing Hybrid Materials
This compound is a promising precursor for the development of silicon-containing organic-inorganic hybrid materials. Its utility in this area is derived from its distinct molecular architecture, which features both a stable trimethylsilyl group and a reactive chloroethyl ether functional group.
The chloroethyl ether portion of the molecule functions as a reactive handle, enabling the molecule to be grafted onto various substrates. The terminal chlorine atom is susceptible to nucleophilic substitution reactions, allowing it to form covalent bonds with functional groups like hydroxyls (-OH), amines (-NH2), or thiols (-SH) that may be present on polymer backbones or material surfaces. This "building block" approach, where reactive chloro-functionalized molecules are used to construct larger systems, is a known strategy in synthetic chemistry. orgsyn.org
Once the molecule is anchored, the trimethylsilyl group can confer specific, advantageous properties to the new hybrid material. Organosilanes are frequently employed to modify the characteristics of materials. thermofishersci.in The non-polar and sterically significant trimethylsilyl group can enhance hydrophobicity, improve thermal stability, and reduce the surface energy of the final product. The synthesis of such hybrid materials would involve reacting this compound with a chosen substrate to create a new material that synergistically combines the properties of its organic and inorganic constituents.
Table 1: Functional Groups of this compound and Their Roles in Hybrid Material Synthesis
| Functional Group | Chemical Formula | Potential Role in Synthesis | Resulting Material Property |
|---|---|---|---|
| Trimethylsilyl | -Si(CH₃)₃ | Provides silicon content; acts as a sterically bulky group. | Increased hydrophobicity, potential for improved thermal stability, and lower surface energy. |
Catalytic Roles or Ligand Development in Organometallic Chemistry
While this compound is not structured to act directly as a catalyst, its functional groups make it a viable starting material for the synthesis of custom ligands for organometallic complexes. fishersci.comuwimona.edu.jm The design of such ligands is crucial for controlling the activity and selectivity of metal-based catalysts.
The molecule's potential in ligand development is based on two features: the ether oxygen and the terminal chloride. The ether oxygen's lone electron pairs allow it to act as a donor atom to a metal center. More importantly, the terminal chloride serves as an excellent leaving group, which can be displaced by various nucleophilic donor atoms to form more elaborate ligand structures. For example, a reaction with a diarylphosphine could produce a phosphino-ether ligand, a type of bidentate ligand commonly used in catalysis.
This strategy of using small, functionalized molecules as building blocks is fundamental in coordination chemistry. Similar molecules featuring a chloroethoxyethyl unit are employed in the synthesis of macrocyclic ligands such as polyaza-crown ethers, which are highly effective at chelating metal ions. orgsyn.org By chemically modifying this compound, a variety of new ligands could be created. The bulky trimethylsilyl group would reside on the ligand's periphery, where it could sterically influence the environment around a coordinated metal, thereby impacting the catalyst's performance.
Table 2: Structural Features of this compound for Ligand Development
| Structural Feature | Description | Potential Role in Ligand Synthesis |
|---|---|---|
| Ether Linkage (-O-) | An oxygen atom possessing lone pairs of electrons. | Can function as a donor atom in a chelating ligand framework (e.g., an ether-phosphine ligand). |
| Terminal Chloride (-Cl) | A reactive site that is susceptible to nucleophilic attack and substitution. | Permits the attachment of other donor groups (e.g., phosphines, amines) to construct multidentate ligands. |
| Trimethylsilyl Group (-Si(CH₃)₃) | A non-polar, sterically bulky functional group. | Can provide steric hindrance at the ligand periphery, which can influence catalytic selectivity. |
Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation
Spectroscopic Techniques for Structural and Electronic Properties
Spectroscopy is fundamental to the detailed molecular characterization of [2-(2-Chloroethoxy)ethyl]trimethylsilane, offering critical data on its atomic connectivity, preferred three-dimensional shape, and the properties of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for the definitive structural analysis of this compound in solution. auremn.org.br Information derived from both ¹H and ¹³C NMR spectra is essential for mapping the chemical environment of each atom within the molecule.
The ¹H NMR spectrum provides distinct signals for the protons of the trimethylsilyl (B98337) (TMS) group and those on the two ethyl chains. The TMS protons are expected to produce a sharp singlet at approximately 0.1 ppm, a result of the high electronic shielding provided by the silicon atom. researchgate.netdtic.mil The protons of the ethoxy and ethyl chloride portions would appear as distinct multiplets, likely triplets, with their chemical shifts influenced by the electronegative oxygen and chlorine atoms.
The ¹³C NMR spectrum reveals the carbon framework. Each unique carbon atom in this compound generates a specific signal. The carbon atoms directly bonded to oxygen and chlorine would be shifted downfield, while the carbon bonded to silicon would appear at a characteristic upfield position. researchgate.net
For more complex structural problems, advanced NMR methods are employed. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, which is vital for determining the molecule's preferred conformation. rsc.org Furthermore, ²⁹Si NMR spectroscopy offers direct insight into the electronic environment of the silicon atom, which is sensitive to the surrounding substituents. researchgate.netresearchgate.net
Table of Predicted NMR Data for this compound This interactive table provides predicted chemical shift values based on typical ranges for the molecule's functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si(CH₃)₃ | ~0.1 (singlet, 9H) | ~-2 |
| Si-CH₂- | ~0.7 (triplet, 2H) | ~18 |
| -CH₂-O- | ~3.6 (triplet, 2H) | ~68 |
| O-CH₂- | ~3.7 (triplet, 2H) | ~72 |
| CH₂-Cl | ~3.8 (triplet, 2H) | ~43 |
Note: These values are estimations and can be influenced by solvent and experimental conditions.
Infrared (IR) spectroscopy identifies molecular functional groups by measuring the absorption of infrared radiation, which excites vibrations in chemical bonds. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary functional groups.
Si-C Vibrations: The trimethylsilyl group would be identified by strong, characteristic bands. A prominent absorption around 1250 cm⁻¹ is due to the symmetric deformation of the Si-(CH₃)₃ group, while another strong band around 840 cm⁻¹ corresponds to the Si-C stretch and CH₃ rock. gelest.com
C-O Stretching: The ether linkage (C-O-C) would produce a strong absorption band in the 1150-1050 cm⁻¹ region. vscht.czpressbooks.pub
C-Cl Stretching: The presence of the alkyl chloride is confirmed by a band in the 800-600 cm⁻¹ range, which corresponds to the C-Cl stretching vibration. gelest.com
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups would appear in the 3000-2850 cm⁻¹ region. vscht.cz
The specific positions of these bands serve as a diagnostic fingerprint for the molecule's structure. msu.edu
Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org When this compound is ionized in a mass spectrometer, the resulting molecular ion becomes unstable and breaks apart into smaller, charged fragments. libretexts.org
The fragmentation of silyl (B83357) ethers is well-documented. nih.govmiamioh.edu A primary fragmentation pathway involves the cleavage of bonds alpha to the oxygen atom. libretexts.orgyoutube.com For this molecule, common fragmentation would likely involve:
Formation of the Trimethylsilyl Cation: Cleavage of the Si-C bond is common for TMS derivatives, leading to the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which produces a characteristic and often strong peak at a mass-to-charge ratio (m/z) of 73. nih.gov
Alpha-Cleavage: The C-C bond next to the ether oxygen can break, leading to various fragment ions.
Loss of the Chloroethoxy Group: Cleavage of the ether C-O bond could lead to the loss of the chloroethoxy moiety.
Analysis of the isotopic pattern caused by the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would further confirm the presence and number of chlorine atoms in a given fragment. libretexts.orgresearchgate.netnih.gov These distinct fragmentation pathways provide a roadmap for confirming the molecule's structure and can be used to differentiate it from potential isomers, should they exist.
Quantum Chemical Calculations and Theoretical Modeling
Theoretical modeling using quantum chemistry provides a powerful lens for interpreting experimental results and exploring molecular properties that are difficult to measure directly.
Ab initio and Density Functional Theory (DFT) are computational methods that can model the electronic structure of molecules to predict their behavior. nih.govresearchgate.net These tools can be applied to map out potential reaction pathways for this compound. For instance, the reaction of the terminal alkyl chloride with a nucleophile could be computationally modeled to determine the energetics of the transition state. researchgate.netusfq.edu.ecchemrxiv.org By calculating the energy barriers (activation energies) for different possible mechanisms (e.g., SN1 vs. SN2), theorists can predict the most favorable reaction pathway. researchgate.netchemrxiv.org Such studies provide fundamental insights into the molecule's reactivity and the factors that control it. usfq.edu.ec
A significant application of quantum chemical calculations is the prediction of spectroscopic data. nih.gov DFT methods can accurately compute NMR chemical shifts and IR vibrational frequencies. cnr.itnih.gov These predicted spectra can be compared with experimental data to confirm structural assignments and aid in the interpretation of complex spectra. youtube.com
Furthermore, due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. nih.govacs.org Theoretical modeling can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. acs.orgresearchgate.netmdpi.com Understanding the conformational preferences is crucial as the molecule's three-dimensional shape influences its physical properties and biological interactions.
Electronic Structure Analysis and Bonding Characterization
While specific, in-depth research on the electronic structure of this compound is not extensively published, its properties can be reliably predicted and analyzed using modern computational chemistry techniques. Density Functional Theory (DFT) and other ab initio methods are powerful tools for elucidating the molecular geometry, electronic distribution, and bonding characteristics of such molecules. nih.govresearchgate.net These computational approaches allow for a detailed understanding of the molecule's reactivity and spectroscopic properties. nih.govarxiv.org
A computational analysis using a method like B3LYP with a 6-311+G(d,p) basis set would be a standard approach to investigate the molecule. researchgate.net Such a study would begin with a geometry optimization to find the lowest energy conformation of the molecule. Key insights would be derived from the analysis of molecular orbitals, charge distribution, and the nature of the chemical bonds.
The electronic structure is largely defined by its constituent functional groups: the trimethylsilyl ((CH₃)₃Si-) group, the ether linkage (-O-), and the chloroalkyl chain (-CH₂CH₂Cl). The silicon atom, being less electronegative than carbon and oxygen, will be an electropositive center. The oxygen and chlorine atoms, being highly electronegative, will be electron-rich centers. This charge distribution is critical for understanding the molecule's reactivity, particularly at the sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's frontier orbital characteristics. The HOMO is expected to be localized around the ether oxygen and the chlorine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the antibonding σ* orbital of the C-Cl bond, indicating this is the most probable site for nucleophilic attack, leading to substitution of the chloride. The energy gap between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of the compound. researchgate.net
Natural Bond Orbital (NBO) analysis could further quantify the charge distribution and characterize the specific bonds. This would provide detailed information on the hybridization of the atoms and the delocalization of electron density within the molecule.
Table 1: Illustrative Calculated Electronic Properties for this compound (Note: The following data are hypothetical examples of parameters that would be obtained from a DFT study and are for illustrative purposes only.)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -9.5 eV | Indicates energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | +1.2 eV | Indicates energy of the lowest energy unoccupied orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 10.7 eV | Correlates with chemical stability; a larger gap suggests higher stability. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| NBO Charge on Cl | -0.25 e | Indicates a partial negative charge, making the carbon it is attached to a site for nucleophilic attack. |
| NBO Charge on Si | +0.75 e | Indicates a significant partial positive charge on the silicon atom. |
In Situ Spectroscopic Monitoring of Reactions
The real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. researchgate.net In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are exceptionally well-suited for this purpose. wikipedia.orgorganic-chemistry.org These methods allow for the continuous observation of changes in the concentrations of reactants, intermediates, and products directly within the reaction vessel without altering the system. nih.gov
A representative reaction of this compound is the nucleophilic substitution of the chloride atom, for example, by an azide (B81097) or a cyanide nucleophile to form a new C-N or C-C bond.
Reaction Scheme: (CH₃)₃SiCH₂CH₂OCH₂CH₂Cl + Nu⁻ → (CH₃)₃SiCH₂CH₂OCH₂CH₂Nu + Cl⁻ (where Nu⁻ = N₃⁻, CN⁻, etc.)
In Situ FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful technique for monitoring such reactions in the liquid phase. nih.gov A probe can be inserted directly into the reaction mixture, allowing for the collection of IR spectra at regular intervals. The progress of the reaction can be followed by observing the disappearance of vibrational bands associated with the reactant and the appearance of bands corresponding to the product.
For the substitution reaction above, one would monitor:
Disappearance of C-Cl stretch: The vibrational band for the carbon-chlorine bond (typically found in the 650-800 cm⁻¹ region) would decrease in intensity as the reactant is consumed.
Appearance of new functional group stretch: If using an azide nucleophile (N₃⁻), a strong, sharp absorption band for the asymmetric azide stretch would appear around 2100 cm⁻¹. This provides a clear and unambiguous marker for product formation.
In Situ NMR Spectroscopy: NMR spectroscopy provides highly detailed structural information, making it ideal for tracking complex reactions. wikipedia.org For the reaction of this compound, ¹H NMR would be particularly informative. The chemical shifts of the protons on the carbons adjacent to the chlorine atom are sensitive to the substitution.
One would expect to see:
A downfield shift of the protons on the carbon adjacent to the newly introduced functional group compared to the starting material's -CH₂Cl group. For instance, the triplet corresponding to the -CH₂Cl protons (expected around 3.6-3.8 ppm) would diminish, while a new triplet for the -CH₂Nu protons would appear at a different chemical shift, characteristic of the new substituent.
The signal for the trimethylsilyl group protons (a sharp singlet near 0 ppm) would likely remain unchanged, serving as a useful internal reference.
By integrating the signals over time, a detailed kinetic profile of the reaction can be constructed, providing valuable mechanistic insights. wikipedia.org
Table 2: Illustrative Spectroscopic Changes for In Situ Monitoring of a Hypothetical Reaction (Note: The following data are hypothetical examples for the reaction with an azide nucleophile and are for illustrative purposes only. Precise values depend on the solvent and other conditions.)
| Technique | Monitored Signal | Starting Material ([...]-Cl) | Product ([...]-N₃) | Observation During Reaction |
| FTIR | C-Cl Stretch | ~730 cm⁻¹ | Absent | Peak intensity decreases. |
| FTIR | N₃ Asymmetric Stretch | Absent | ~2100 cm⁻¹ | Peak intensity increases. |
| ¹H NMR | -CH₂Cl Protons | ~3.65 ppm (triplet) | Absent | Signal intensity decreases. |
| ¹H NMR | -CH₂N₃ Protons | Absent | ~3.40 ppm (triplet) | Signal intensity increases. |
Future Research Directions and Conceptual Advancements
Exploration of Novel Synthetic Pathways to [2-(2-Chloroethoxy)ethyl]trimethylsilane
The development of efficient and versatile synthetic routes is paramount for the broader application of any chemical compound. For this compound, several novel synthetic pathways can be envisaged, moving beyond traditional methods to enhance yield, purity, and substrate scope.
One promising approach is the hydrosilylation of 2-chloroethoxyethene with trimethylsilane . This reaction, catalyzed by transition metals, offers an atom-economical route to the target molecule. Future research could focus on developing novel catalyst systems, including those based on earth-abundant metals, to improve reaction efficiency and selectivity under mild conditions.
Another avenue for exploration is the Williamson ether synthesis , reacting the sodium salt of 2-(trimethylsilyl)ethanol (B50070) with 1-bromo-2-chloroethane (B52838). While a classic method, optimization using phase-transfer catalysis or microwave-assisted synthesis could lead to significantly improved reaction times and yields.
Furthermore, the ring-opening of chloroethyloxirane with a trimethylsilyl (B98337) nucleophile presents a regioselective pathway to the desired product. Investigation into various Lewis acid or organocatalytic systems could provide precise control over the ring-opening process, minimizing by-product formation.
| Proposed Synthetic Pathway | Key Research Focus | Potential Advantages |
| Hydrosilylation | Development of novel, earth-abundant metal catalysts. | High atom economy, direct C-Si bond formation. |
| Williamson Ether Synthesis | Optimization with phase-transfer catalysis or microwave assistance. | Utilizes readily available starting materials. |
| Epoxide Ring-Opening | Exploration of Lewis acid and organocatalytic systems. | High regioselectivity, mild reaction conditions. |
Development of Asymmetric Transformations Involving the Compound
The introduction of chirality into organosilicon compounds is of significant interest for applications in stereoselective synthesis and materials science. Future research could focus on developing asymmetric transformations where this compound or its derivatives are key components.
One area of investigation is the asymmetric hydrosilylation to form a chiral center on the ethyl bridge. The use of chiral ligands with transition metal catalysts could induce enantioselectivity in the addition of the silyl (B83357) group to a suitable prochiral alkene precursor.
Additionally, the development of methods for the enantioselective synthesis of Si-stereogenic analogues is a compelling research direction. Recent advances in organocatalysis have enabled the asymmetric synthesis of silyl ethers and silanes with chiral silicon centers. Current time information in Vancouver, CA.nih.govnih.govnih.govacs.org Adapting these methodologies to precursors of this compound could lead to novel chiral organosilicon building blocks.
Investigation of Green Chemistry Principles in its Synthesis and Reactions
The integration of green chemistry principles into the synthesis and application of chemical compounds is a critical aspect of modern chemical research. Future studies on this compound should prioritize environmentally benign methodologies.
Key areas for investigation include:
Catalysis: The use of non-toxic, recyclable catalysts, such as organocatalysts or catalysts based on abundant metals, would be a significant advancement. acs.org
Solvent Selection: The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The direct synthesis of organosilanes is a prime example of a process with high atom economy. mdpi.comacs.orgresearchgate.net
Energy Efficiency: The use of energy-efficient techniques such as microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
Expanding its Utility in Emerging Areas of Chemical Research (e.g., flow chemistry applications)
The unique structural features of this compound make it a candidate for application in emerging areas of chemical research, particularly in flow chemistry. Continuous flow reactors offer significant advantages in terms of safety, scalability, and process control. organic-chemistry.orgchemicalbook.comresearchgate.netmdpi.com
Future research could explore the synthesis of this compound using microreactor technology . The enhanced heat and mass transfer in microreactors could lead to higher yields and selectivities, particularly for highly exothermic reactions like certain hydrosilylations. Furthermore, the ability to safely handle reactive intermediates in continuous flow systems opens up possibilities for developing novel, multi-step syntheses involving this compound.
Design of Related Organosilicon Architectures with Tunable Reactivity
The modular nature of organosilicon compounds allows for the rational design of new architectures with tailored properties. Future research should focus on the synthesis of analogues of this compound with tunable reactivity.
By modifying the substituents on the silicon atom, for example, replacing the methyl groups with bulkier or more electron-withdrawing groups, the reactivity of the silyl moiety can be altered. This could be leveraged in applications such as the design of novel protecting groups or silicon-based linkers for drug delivery systems with controlled release kinetics. uu.nlfigshare.comrsc.orgresearchgate.net
Q & A
Q. What are the recommended safety protocols for handling [2-(2-Chloroethoxy)ethyl]trimethylsilane in laboratory settings?
- Methodological Answer : Handling requires strict adherence to OSHA guidelines (29 CFR 1910.1200). Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation of vapors. Incompatible with strong oxidizers and bases; store in a cool, dry, inert atmosphere (N₂ or Ar). Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Two primary methods are documented:
- Method A : Reaction of 2-(2-chloroethoxy)ethanol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions (e.g., THF, 0–5°C). Purification via fractional distillation yields >85% purity .
- Method B : Alkylation of trimethylsilane with 2-(2-chloroethoxy)ethyl bromide using catalytic Pd(PPh₃)₄ in DMF at 60°C. Yields vary (60–75%) depending on bromide purity .
| Method | Reactants | Conditions | Yield | Purification |
|---|---|---|---|---|
| A | TMSCl, 2-(2-chloroethoxy)ethanol | THF, 0–5°C, K₂CO₃ | 85% | Distillation |
| B | Trimethylsilane, 2-(2-chloroethoxy)ethyl bromide | DMF, 60°C, Pd catalyst | 60–75% | Column chromatography |
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass bottles under inert gas (Ar) at –20°C to prevent hydrolysis of the chloroethoxy group. Moisture sensitivity necessitates the use of molecular sieves (3Å) in storage containers. Regularly monitor via NMR or FTIR for degradation (e.g., SiO₂ peaks at 1100 cm⁻¹) .
Advanced Research Questions
Q. How does the steric environment of the trimethylsilyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The trimethylsilyl moiety creates steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents (e.g., DMSO). Comparative studies with non-silylated analogs show a 3–5× reduction in substitution rates. Kinetic isotope effect (KIE) experiments using deuterated substrates can elucidate transition-state geometry .
Q. What analytical techniques are most effective in characterizing purity and structural integrity?
- Methodological Answer :
- GC-MS : Quantifies purity (>98% required for catalytic applications) and identifies volatile by-products (e.g., trimethylsilanol).
- ¹H/¹³C NMR : Key signals: δ 0.1 ppm (Si(CH₃)₃), δ 3.6–3.8 ppm (–OCH₂CH₂Cl).
- FTIR : Peaks at 1250 cm⁻¹ (Si–C), 750 cm⁻¹ (C–Cl).
- Elemental Analysis : Confirm C/Si/Cl ratios (±0.3% theoretical) .
Q. How can researchers address contradictions in reported reaction yields for cross-coupling reactions?
- Methodological Answer : Yield variability (e.g., 45–92% in Heck couplings) often stems from trace moisture or oxygen. Optimize by:
- Pre-drying solvents (MgSO₄) and substrates (azeotropic distillation).
- Using Schlenk-line techniques for inert atmospheres.
- Screening ligands (e.g., PPh₃ vs. Xantphos) to stabilize Pd intermediates. Contradictory data may also arise from unaccounted side reactions; employ LC-MS to track by-products like β-hydride elimination species .
Q. What role does this compound play in polymer chemistry?
- Methodological Answer : Acts as a telechelic monomer in ring-opening metathesis polymerization (ROMP) with Grubbs catalysts. The chloroethoxy group enables post-polymerization functionalization (e.g., nucleophilic substitution with NaN₃ to introduce azide handles for click chemistry). Molecular weight distributions (Đ = 1.1–1.3) are achievable via living polymerization techniques .
Data Contradiction Analysis
Q. Why do computational models overestimate the hydrolysis rate of this compound?
- Methodological Answer : DFT studies (B3LYP/6-31G*) predict rapid hydrolysis (t₁/₂ < 1 hr), but experimental data (t₁/₂ = 24 hr in pH 7 buffer) show slower kinetics. This discrepancy arises from solvent effects (implicit vs. explicit solvation models) and underestimation of Si–O bond stabilization in aqueous media. Validate models using COSMO-RS or MD simulations with explicit water molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
